![molecular formula C8H4BrF3O B1374777 2-Bromo-3-(trifluoromethyl)benzaldehyde CAS No. 1114808-95-5](/img/structure/B1374777.png)
2-Bromo-3-(trifluoromethyl)benzaldehyde
Overview
Description
2-Bromo-3-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(trifluoromethyl)benzaldehyde is 1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H . This indicates that the molecule consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to adjacent carbon atoms, and a formyl group (CHO) attached to the carbon atom next to the bromine atom.Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethyl)benzaldehyde is a solid at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Functionalization
- 2-Bromo-3-(trifluoromethyl)benzaldehyde plays a key role in the field of organic synthesis. It's used as a precursor in the functionalization of pyridines, leading to the formation of various carboxylic acids (Cottet et al., 2004).
- This compound is also involved in the synthesis of 2-aryl-1,2-dihydrophthalazines through a reaction with arylhydrazines, highlighting its versatility in creating complex organic structures (Aljaar, Conrad, & Beifuss, 2013).
Catalysis and Chemical Reactions
- The compound is a key intermediate in palladium-catalyzed ortho-bromination, enabling the synthesis of various substituted 2-bromobenzaldehydes. This demonstrates its role in facilitating important chemical transformations (Dubost et al., 2011).
- It also finds application in the generation of o-quinodimethane intermediates through activation with N-heterocyclic carbenes. This process is critical for the annulation and synthesis of functionalized 1-isochromanones (Janssen‐Müller et al., 2016).
Material Science and Engineering
- In material science, 2-Bromo-3-(trifluoromethyl)benzaldehyde is utilized in the synthesis of antimicrobial additives for lubricating oils and fuels. This underscores its importance in industrial applications and its contribution to enhancing material properties (Talybov, Akhmedova, & Yusubov, 2022).
Photolabile Protecting Group
- It serves as a building block in the development of photolabile protecting groups for aldehydes and ketones, crucial for controlled release applications in various fields (Lu et al., 2003).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective gloves and eye protection .
properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQHJQAZSSRUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743148 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
1114808-95-5 | |
Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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